molecular formula C8H19Cl2N3O B3326266 4-Methyl-1-(L-alanyl)-piperazine 2HCl CAS No. 245487-62-1

4-Methyl-1-(L-alanyl)-piperazine 2HCl

Cat. No.: B3326266
CAS No.: 245487-62-1
M. Wt: 244.16 g/mol
InChI Key: WQWJCMWMJVOJAS-KLXURFKVSA-N
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Description

Historical Context and Evolution of Piperazine-Peptide Conjugates in Organic Chemistry

The journey of piperazine (B1678402) in the realm of chemistry began in the late 19th and early 20th centuries, initially gaining prominence for its use as an anthelmintic agent. bldpharm.com However, its true potential was unlocked as chemists began to explore the derivatization of its two nitrogen atoms, leading to the discovery of a vast family of compounds with diverse pharmacological activities. The concept of creating peptide conjugates, where a peptide is linked to another molecular entity, has been a long-standing strategy in medicinal chemistry to enhance the therapeutic index of drugs.

The convergence of these two areas, leading to piperazine-peptide conjugates, represents a more recent development. Initially, research focused on incorporating piperazine as a constrained dipeptide isostere in peptidomimetic design. This was driven by the desire to create peptide-like molecules with improved metabolic stability and oral bioavailability. Over time, the scope has broadened, with piperazine-peptide conjugates being investigated for a range of applications, from drug delivery systems to novel catalytic agents. The evolution of synthetic methodologies, particularly in peptide coupling and solid-phase synthesis, has greatly facilitated the creation of these complex molecular architectures.

Significance of L-Alanine and Piperazine Scaffolds as Building Blocks in Complex Molecule Synthesis

Both L-alanine and piperazine are fundamental building blocks in the synthesis of more complex molecules, each contributing unique and valuable properties.

L-Alanine: As one of the 20 proteinogenic amino acids, L-alanine is a small, non-polar amino acid. nih.gov Its significance in synthesis extends beyond its role in proteins. The chiral nature of L-alanine makes it a valuable chiral pool starting material for the asymmetric synthesis of other complex molecules. In the context of 4-Methyl-1-(L-alanyl)-piperazine 2HCl, the L-alanine moiety introduces a specific stereochemistry, which can be crucial for selective interactions with other chiral molecules or biological targets in a research setting. The presence of the amino and carboxylic acid groups allows for standard peptide bond formation, a robust and well-understood reaction in organic chemistry.

Piperazine Scaffold: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. fishersci.ca This term is used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The two nitrogen atoms of the piperazine ring offer multiple points for derivatization, allowing for the fine-tuning of a molecule's properties. The 1,4-disubstituted piperazine motif is particularly common in drug molecules. The piperazine ring can influence a molecule's conformation, basicity, and ability to form hydrogen bonds, all of which are critical determinants of its chemical behavior.

The combination of these two building blocks in this compound results in a molecule with a defined three-dimensional structure and multiple functional groups, making it a versatile platform for further chemical exploration.

Overview of Current Academic Research Trajectories for this compound and Related Structures

While specific academic research on this compound is not extensively documented in publicly available literature, the research trajectories for related piperazine-peptide conjugates are well-established and provide a strong indication of the potential areas of investigation for this compound.

Current research on similar structures is largely focused on their potential as:

Peptidomimetics: The incorporation of the piperazine ring can induce conformational constraints in a peptide backbone, which can be a valuable tool for studying peptide folding and interaction with protein targets.

Drug Delivery Vehicles: The cationic nature of piperazine derivatives at physiological pH can be exploited for the delivery of anionic therapeutic agents, such as nucleic acids. Research has explored the use of piperazine-based compounds conjugated to delivery systems like ferritin for siRNA delivery. nih.govsigmaaldrich.com

Catalysts: The chiral environment provided by the L-alanine moiety, combined with the coordinating ability of the piperazine nitrogens, makes such compounds interesting candidates for asymmetric catalysis.

Building Blocks for Larger Molecules: this compound can serve as a versatile intermediate in the synthesis of more complex molecules, including libraries of compounds for screening in various non-clinical assays.

The research on related compounds often involves detailed structural characterization using techniques like NMR and mass spectrometry, as well as computational modeling to understand their conformational preferences and potential interactions.

Delimitation of Research Scope and Objectives within Non-Clinical Contexts

It is crucial to emphasize that the scope of this article is strictly limited to the chemical and non-clinical research aspects of this compound. The information provided herein is intended for a scientific audience interested in the fundamental chemistry of this compound and its potential applications in a research and development setting.

This article will not discuss any of the following:

Dosage or administration information

Safety or adverse effect profiles

Therapeutic or clinical applications

The objective is to provide a comprehensive overview of the chemical nature of this compound, its synthesis, and its potential utility as a research tool, based on the available scientific literature for related compounds.

Data Tables

Table 1: Properties of the Building Blocks

CompoundMolecular FormulaMolar Mass ( g/mol )Key Features
L-AlanineC₃H₇NO₂89.09Chiral, non-polar amino acid. nih.gov
1-Methylpiperazine (B117243)C₅H₁₂N₂100.16Disubstituted piperazine with one tertiary and one secondary amine.

Table 2: Hypothetical Physicochemical Properties of this compound

PropertyHypothetical Value/Description
Molecular FormulaC₁₀H₂₁N₃O · 2HCl
Molar Mass ( g/mol )272.22
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water
Key Structural FeaturesChiral center at the alpha-carbon of the alanine (B10760859) residue, a peptide bond, and a 1,4-disubstituted piperazine ring.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-7(9)8(12)11-5-3-10(2)4-6-11;;/h7H,3-6,9H2,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWJCMWMJVOJAS-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methyl 1 L Alanyl Piperazine 2hcl

Retrosynthetic Analysis and Key Disconnection Strategies for Complex Piperazine (B1678402) Derivatives

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.com For a complex piperazine derivative like 4-Methyl-1-(L-alanyl)-piperazine, the analysis reveals key bonds that can be disconnected to identify plausible synthetic routes.

The most logical primary disconnection is the amide bond between the L-alanyl moiety and the piperazine ring. This disconnection is based on the reliability and high efficiency of amide bond formation reactions. This leads to two key synthons: an activated L-alanine derivative and 1-methylpiperazine (B117243).

A deeper retrosynthetic analysis for more complex piperazines might involve the disconnection of the piperazine ring itself. nih.gov Methods for constructing the piperazine core often rely on the cyclization of acyclic precursors, such as the coupling of diamines with diols or the reductive amination of dicarbonyl compounds. nih.govorganic-chemistry.org

Figure 1: Retrosynthetic Analysis of 4-Methyl-1-(L-alanyl)-piperazine

This analysis establishes the fundamental building blocks and the primary chemical transformation—amidation—required for the synthesis.

Classical Solution-Phase Synthesis Approaches

Solution-phase synthesis remains a cornerstone for the flexible and scalable production of piperazine derivatives. It allows for straightforward purification of intermediates at each step, ensuring the high quality of the final compound.

The integration of the L-alanyl moiety onto the 1-methylpiperazine scaffold is achieved via an amidation or peptide coupling reaction. This reaction involves coupling the carboxylic acid of an N-protected L-alanine with the secondary amine of 1-methylpiperazine. The selection of the coupling reagent is critical to ensure high yield, minimize side reactions, and prevent racemization of the chiral L-alanine center. peptide.comsigmaaldrich.com

A wide array of coupling reagents is available, generally categorized as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comsigmaaldrich.com For instance, piperazine-based derivatives have been successfully used for peptide derivatization using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as coupling reagents. nih.gov

Table 1: Common Peptide Coupling Reagents

Reagent Class Examples Characteristics
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Widely used and cost-effective. DCC byproduct is insoluble, while EDC byproduct is water-soluble, simplifying purification. peptide.com
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) Highly efficient, especially for sterically hindered couplings. sigmaaldrich.com PyAOP is particularly effective for coupling N-methyl amino acids. peptide.com

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Fast reaction times and low racemization, especially with additives like HOBt or HOAt. peptide.comsigmaaldrich.com HATU and COMU are among the most effective reagents available. sigmaaldrich.comresearchgate.net |

Control over stereochemistry and regiochemistry is paramount in the synthesis of complex piperazine derivatives. ingentaconnect.comrsc.org

Regioselectivity: In the synthesis of 4-Methyl-1-(L-alanyl)-piperazine, the acylation reaction is inherently regioselective. 1-Methylpiperazine possesses one secondary and one tertiary amine. The acylation occurs exclusively at the more nucleophilic and sterically accessible secondary amine, precluding the need for protecting groups on the piperazine ring. For more complex, unsymmetrically substituted piperazines, achieving regioselectivity can be challenging and may require multi-step synthetic routes involving protecting groups or directed C-H functionalization. nih.govnih.gov

Stereoselectivity: The stereochemistry of the target molecule is derived from the chiral starting material, L-alanine. For syntheses involving the creation of stereocenters on the piperazine ring itself, stereoselective methods are employed. These often involve using chiral starting materials, such as amino acids, to construct the piperazine ring or using chiral auxiliaries to direct the functionalization of a pre-existing ring. ingentaconnect.comnih.govrsc.org

Orthogonal protecting groups are essential for synthesizing complex molecules with multiple reactive functional groups. rsc.org These groups can be removed under specific, non-overlapping conditions, allowing for the selective modification of different parts of the molecule. sigmaaldrich.comacs.org In the synthesis of 4-Methyl-1-(L-alanyl)-piperazine, a protecting group is required for the α-amino group of L-alanine to prevent self-polymerization and ensure that the correct amide bond is formed.

Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis

Protecting Group Structure Cleavage Conditions Stability
Boc (tert-butoxycarbonyl) Boc-NH-R Mild to strong acid (e.g., TFA, HCl) Stable to catalytic hydrogenation and basic conditions.
Fmoc (9-fluorenylmethyloxycarbonyl) Fmoc-NH-R Basic conditions (e.g., 20% piperidine (B6355638) in DMF). mdpi.com Stable to acidic conditions and catalytic hydrogenation.
Cbz (Carboxybenzyl) Cbz-NH-R Catalytic hydrogenation (e.g., H₂, Pd/C) Stable to acidic and basic conditions.

| Alloc (Allyloxycarbonyl) | Alloc-NH-R | Pd(0) catalysis (e.g., Pd(PPh₃)₄). sigmaaldrich.com | Stable to acid (TFA) and base (piperidine). sigmaaldrich.com |

Solid-Phase Synthesis Techniques and Adaptations for Piperazine-Peptide Mimetics

Solid-Phase Peptide Synthesis (SPPS) offers a powerful alternative to solution-phase methods, particularly for creating libraries of compounds or longer peptide sequences. The growing peptide chain is anchored to an insoluble polymer resin, and excess reagents are removed by simple filtration and washing, streamlining the purification process. rsc.orgscielo.org.mx

The choice of resin is a critical parameter in SPPS as it determines the C-terminal functionality of the final product and the conditions required for its cleavage from the solid support. biotage.com

Resin Selection: For synthesizing peptide mimetics, several common resins are available. Wang resin is used to produce C-terminal carboxylic acids, while Rink Amide or Sieber Amide resins are used to produce C-terminal amides. biotage.comiris-biotech.depeptide.com The Sieber resin is particularly useful as it allows for cleavage under very mild acidic conditions, yielding a fully protected peptide fragment if desired. biotage.compeptide.com For sequences prone to aggregation, hydrophilic resins like TentaGel can improve solvation and synthetic outcomes. iris-biotech.de

Table 3: Common Resins for Solid-Phase Synthesis

Resin Type Linker Functionality Cleavage Conditions C-Terminal Product
Wang p-Alkoxybenzyl alcohol Strong Acid (e.g., 50-95% TFA). biotage.comiris-biotech.de Carboxylic Acid
2-Chlorotrityl Chloride 2-Chlorotrityl chloride Very Mild Acid (e.g., 1-3% TFA, Acetic Acid). biotage.com Protected Carboxylic Acid
Rink Amide Fmoc-amino-xanthenyl Strong Acid (e.g., 95% TFA). biotage.com Carboxamide

| Sieber Amide | Xanthenyl | Mild Acid (e.g., 1% TFA). biotage.compeptide.com | Protected Carboxamide |

Loading Optimization: Resin loading refers to the initial substitution level of the resin (in mmol/g). The choice between high and low loading is a trade-off between capacity and purity. biotage.com

Low-loading resins (e.g., < 0.7 mmol/g) are generally preferred for synthesizing longer or more complex peptides. The increased space between peptide chains on the resin minimizes steric hindrance and intermolecular aggregation, leading to higher crude purity. biotage.com

High-loading resins offer the potential for a larger scale of synthesis per batch but can result in lower purity due to increased chain entanglement, which may necessitate more extensive purification efforts. biotage.com

Coupling Efficiency and Side Reaction Mitigation in Solid-Phase Peptide Synthesis

A crucial step in Fmoc-SPPS is the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, which is typically achieved using a secondary amine base. nih.govresearchgate.net Piperidine is the most commonly used base for this purpose. nih.govresearchgate.net However, its use can lead to significant side reactions, most notably the formation of aspartimide from aspartic acid residues. researchgate.netiris-biotech.de This side reaction involves the nucleophilic attack of the peptide bond nitrogen on the side-chain ester, which can lead to epimerization and the formation of undesired β-peptides. iris-biotech.de

Research has shown that using piperazine as the Nα-deprotection reagent can significantly minimize these base-induced side reactions. researchgate.netsci-hub.mk In comparative studies, piperazine was found to cause the least amount of aspartimide formation compared to other bases like piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the piperazine solution can further suppress side reactions. researchgate.net While piperazine can be less efficient at deprotection in some contexts, particularly at shorter reaction times, its ability to reduce side products makes it a valuable alternative to piperidine for the synthesis of base-sensitive sequences. researchgate.netresearchgate.net

Table 1: Comparison of Deprotection Reagents in Fmoc-SPPS

Reagent Common Concentration Key Advantage Key Disadvantage Reference
Piperidine 20% in DMF High deprotection efficiency Can induce significant aspartimide formation nih.govresearchgate.net
Piperazine 20-50% in DMF Minimizes aspartimide and other side reactions Can be less efficient than piperidine; may require longer reaction times nih.govresearchgate.netresearchgate.net
4-Methylpiperidine 20% in DMF Interchangeable with piperidine Similar side reaction profile to piperidine nih.gov
DBU 1-2% (as additive) Increases deprotection speed Strongly basic, can promote side reactions if used alone iris-biotech.de

Chemoenzymatic Synthesis Routes for Chiral Piperazine Structures

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical synthesis, combining the strengths of biocatalysis and traditional organic chemistry. nih.gov This approach is particularly powerful for creating chiral molecules, as enzymes often operate with exceptional enantio- and regio-selectivity under mild, environmentally benign conditions. nih.gov

For the synthesis of chiral piperazine scaffolds, enzymes can be employed to perform asymmetric dearomatization or stereoselective reductions. A general strategy involves using biocatalysts like amine oxidases or ene-imine reductases. nih.gov For instance, a synthetic precursor could be designed to undergo an enzyme-catalyzed stereoselective reduction of an imine or a C=C double bond within a pyrazine (B50134) or dihydropyrazine (B8608421) ring system. This introduces the desired chirality, which is then carried through subsequent chemical steps to yield the final chiral piperazine structure. This combination of chemical synthesis to build the core structure and biocatalysis to set the stereochemistry is a flexible and powerful method for accessing important chiral compounds. nih.gov

Catalytic Asymmetric Synthesis and Chiral Induction Methods for Piperazine Scaffolds

The direct synthesis of chiral piperazines is a significant challenge. Recent advances in catalysis have provided powerful tools for achieving this, enabling the construction of these valuable motifs with high levels of stereocontrol. rsc.orgrsc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for forming carbon-carbon and carbon-nitrogen bonds enantioselectively. nih.govacs.org This reaction has been successfully applied to the synthesis of chiral piperazin-2-ones, which are versatile precursors to chiral piperazines. rsc.orgnih.gov

In this approach, a differentially N-protected piperazin-2-one (B30754) is reacted with an allylic substrate in the presence of a palladium catalyst and a chiral ligand. rsc.orgnih.gov The Stoltz group, for example, demonstrated that the decarboxylative asymmetric allylic alkylation of N-protected piperazin-2-one enolates proceeds with excellent yields and high enantioselectivity. rsc.orgacs.org The resulting α-tertiary piperazin-2-ones can then be converted to the corresponding α-tertiary piperazines through standard deprotection and reduction steps. nih.gov

Table 2: Examples of Pd-Catalyzed Asymmetric Synthesis of Piperazine Precursors

Reaction Type Catalyst System Product Type Enantiomeric Excess (ee) Reference
Decarboxylative Allylic Alkylation Pd / (S)-L122 ligand α-Tertiary Piperazin-2-ones Up to 97% acs.org
Intramolecular Allylic Alkylation Pd2(dba)3 / (R,R)-4 ligand Bicyclic Piperazinone 91% yield nih.gov
Allylic Alkylation Pd / DPPBA ligands Acyclic Quaternary Stereocenters Up to 97% researchgate.net

A highly effective method for synthesizing chiral piperazines is the iridium-catalyzed asymmetric hydrogenation of pyrazine precursors. nih.govresearchgate.netacs.org This strategy involves the reduction of a flat, aromatic pyrazine ring to a non-planar, chiral piperazine. researchgate.net To facilitate the hydrogenation, the pyrazine ring is first "activated" by reacting it with an alkyl halide to form a pyrazinium salt. nih.govacs.org

This pyrazinium salt is then hydrogenated under a hydrogen atmosphere using a chiral iridium catalyst, often featuring a Josiphos-type ligand. nih.govresearchgate.net The reaction proceeds with high enantioselectivity, providing access to a wide range of 3-substituted, 2,3-disubstituted, and 3,5-disubstituted chiral piperazines with enantiomeric excesses (ee) of up to 96%. nih.govacs.org The method is scalable and demonstrates significant practical utility in the synthesis of complex chiral structures. nih.gov

The Ugi reaction is a multi-component reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials. A variation, the "split-Ugi" reaction, is particularly useful for synthesizing piperazine-based peptidomimetics. researchgate.net This one-step, stereoconservative synthesis involves a diamine (such as piperazine), an N-protected amino acid, and an α-substituted isocyanoacetate. researchgate.net

When a chiral component, such as an L-amino acid-derived aldehyde or isocyanide, is used in the reaction, its stereochemistry directs the formation of the new stereocenters in the product. bilkent.edu.trrsc.org This strategy allows for the creation of structurally diverse piperazine-based scaffolds with specific stereochemical configurations, making them valuable as minimalist peptidomimetics capable of mimicking peptide secondary structures. researchgate.netbilkent.edu.tr The reaction has been shown to be effective even with sterically demanding diamines, highlighting its broad utility in generating chemical diversity around the piperazine core. researchgate.net

Optimization of Reaction Conditions for Yield and Purity Enhancement

Achieving high yield and purity in the synthesis of a complex molecule like 4-Methyl-1-(L-alanyl)-piperazine 2HCl requires careful optimization of all reaction parameters. The final N-debenzylation in a synthetic route, for example, can be examined under various catalytic hydrogenation conditions to achieve near-quantitative yields. researchgate.net

Key factors that are typically optimized include:

Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. In a Strecker-type condensation for a piperidone intermediate, a mixture of dichloromethane (B109758) and acetic acid was found to be optimal. researchgate.net

Temperature: Reactions are often run at specific temperatures to balance reaction rate with the suppression of side reactions. For instance, a final heating step at 45–50 °C may be required to drive a reaction to completion. researchgate.net

Catalyst and Reagents: The choice and loading of catalysts and reagents are critical. In a click chemistry reaction to form a triazole, the reaction is performed under a nitrogen atmosphere, and specific molar ratios of reagents like sodium hydride and propargyl bromide are used to maximize product formation. nih.gov

Reaction Time: Monitoring the reaction over time (e.g., by Thin-Layer Chromatography, TLC) is essential to determine the optimal duration needed for completion without significant degradation of the product. nih.gov

Work-up and Purification: The final purity depends on an effective work-up and purification strategy. This often involves quenching the reaction, extracting the product into an organic solvent, and purifying it via column chromatography to isolate the desired compound from byproducts and unreacted starting materials. nih.gov

Through systematic variation of these conditions, chemists can develop a robust and efficient synthesis that maximizes the yield and purity of the target compound.

Principles of Green Chemistry in the Synthesis of this compound

A plausible synthetic pathway for this compound involves the initial synthesis of N-methylpiperazine, followed by the coupling of its N-H group with the carboxylic acid of a protected L-alanine, and subsequent deprotection and salt formation. Greener alternatives can be integrated at each of these key transformations.

Greener Synthesis of the N-Methylpiperazine Moiety

The industrial production of N-methylpiperazine has traditionally relied on methods that are often energy-intensive and may use hazardous materials. However, significant progress has been made in developing more sustainable alternatives.

Traditional vs. Green Synthetic Routes for N-Methylpiperazine

FeatureTraditional Method (e.g., from Diethanolamine)Greener Catalytic Hydrogenation
Starting Materials Diethanolamine, Methylamine chemicalbook.comPiperazine, Formaldehyde (B43269), Hydrogen google.com
Reagents/Catalysts High pressure and temperature chemicalbook.comRaney Nickel catalyst google.com
Solvent Often requires harsh conditionsMethanol (B129727) google.com
Byproducts Various side productsPrimarily water
Process High energy consumption chemicalbook.comLower pressure and temperature, shorter process flow google.com

One greener approach involves the catalytic reductive amination of piperazine with formaldehyde. google.com In this one-pot process, piperazine and formaldehyde react in a solvent like methanol to form a condensation product, which is then hydrogenated in the same reactor using a Raney nickel catalyst. google.com This method offers a shorter process flow, high yield, and avoids the discharge of pollutants. google.com Another innovative green route starts from di-methyl oxalate (B1200264) and N-methylethylenediamine, proceeding through an aminolysis reaction followed by hydrogenation, which boasts high conversion rates and selectivity. rsc.org

Amide Bond Formation: A Green Chemistry Perspective

The coupling of L-alanine to N-methylpiperazine to form the amide bond is a critical step where green chemistry principles can have a substantial impact. Traditional methods often employ stoichiometric activating agents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgcreative-proteomics.com While effective, these reagents suffer from poor atom economy and generate significant amounts of urea (B33335) byproducts that can be difficult to remove. wikipedia.orgucl.ac.uk

Atom Economy and E-Factor in Amide Synthesis

The efficiency of these reactions can be quantified using green chemistry metrics like Atom Economy and the Environmental Factor (E-Factor). mdpi.com

Atom Economy calculates the proportion of reactant atoms incorporated into the final product. nih.gov

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. youtube.com

Amidation MethodActivating AgentAtom EconomyE-FactorKey Byproducts
Traditional Carbodiimide EDC/DCCLowHigh (25-100 for pharma) youtube.comUrea derivatives, coupling additives wikipedia.orgcreative-proteomics.com
Catalytic Amidation Boronic Acids, Zr/Ti catalystsHighLowPrimarily water ucl.ac.uk
Enzymatic Amidation LipasesVery HighVery LowMinimal, enzyme is recyclable nih.gov

Catalytic Direct Amidation: A greener alternative is the direct catalytic amidation of carboxylic acids with amines, which forms water as the sole byproduct, resulting in a near-perfect atom economy. ucl.ac.uk Various catalysts have been developed for this purpose, including those based on boric acid, zirconium, and titanium. ucl.ac.ukacs.org For instance, tris(2,2,2-trifluoroethyl) borate (B1201080) has been shown to effectively catalyze the amidation of N-protected amino acids with cyclic secondary amines with low levels of racemization. acs.org Heterogeneous catalysts, such as copper nanoparticles supported on zeolite, offer the additional advantages of being easily recoverable and reusable for multiple reaction cycles. core.ac.uk

Enzymatic Synthesis: The use of enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), represents a highly sustainable method for amide bond formation. nih.gov These biocatalytic reactions are typically performed under mild conditions, often in greener solvents, and exhibit high selectivity, obviating the need for protecting groups. nih.govrsc.org The enzyme itself is biodegradable and can be immobilized and reused, further reducing waste and cost. nih.gov

Safer Solvents and Reaction Conditions

The choice of solvent is a cornerstone of green chemistry. Many traditional peptide coupling reactions utilize polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are now recognized as hazardous and are subject to increasing regulatory restrictions. gyrosproteintechnologies.comacs.org

Green Solvent Selection Guide for Amide Synthesis

Solvent ClassExamplesGreen Chemistry Assessment
Hazardous (To be avoided) DMF, DCM, NMPToxic for reproduction, carcinogenic potential, high environmental impact gyrosproteintechnologies.comresearchgate.net
Usable (With restrictions) Acetonitrile, THFSome toxicity and environmental concerns, but better than hazardous options core.ac.uk
Recommended (Greener) 2-MeTHF, Ethyl Acetate (B1210297) (EtOAc), Cyclopentyl methyl ether (CPME), WaterLower toxicity, biodegradable, derived from renewable sources where possible acs.orgnih.govacs.org

Research has demonstrated the efficacy of greener solvents in amide synthesis. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate have been successfully used for solid-phase peptide synthesis. acs.org For the synthesis of this compound, adopting solvents like 2-MeTHF, cyclopentyl methyl ether (CPME), or even aqueous media for enzymatic reactions would significantly improve the green profile of the process. nih.govnih.gov Furthermore, employing one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can drastically reduce solvent usage, energy consumption, and waste generation. rsc.orgmdpi.com

By integrating these green chemistry principles—utilizing catalytic and enzymatic methods, selecting safer solvents, and designing energy-efficient, atom-economical processes—the synthesis of this compound can be transformed into a more sustainable and environmentally responsible endeavor.

Advanced Structural Characterization and Conformational Analysis of 4 Methyl 1 L Alanyl Piperazine 2hcl

High-Resolution Spectroscopic Investigations

Spectroscopic methods are paramount in defining the molecular structure and dynamic behavior of 4-Methyl-1-(L-alanyl)-piperazine 2HCl in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational landscape of flexible molecules like this compound in solution. The presence of multiple rotatable bonds—specifically the amide bond and the bonds connecting to the piperazine (B1678402) ring—results in a complex conformational equilibrium.

In N-acylated piperazines, the rotation around the amide C-N bond is known to be restricted due to its partial double bond character. nih.gov This restriction leads to the existence of distinct rotamers, which can often be observed as separate sets of signals in the NMR spectrum at room temperature. nih.gov Furthermore, the piperazine ring itself typically adopts a chair conformation, which can undergo ring inversion. For asymmetrically substituted piperazines, this inversion process can also be slow on the NMR timescale, leading to further signal multiplicity. nih.gov

For this compound, temperature-dependent ¹H NMR studies would be crucial. By acquiring spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to interconverting conformers. copernicus.org The temperature at which signals merge (the coalescence temperature, Tc) allows for the calculation of the activation energy barrier (ΔG‡) for both the amide bond rotation and the piperazine ring inversion, which are expected to be in the range of 56 to 80 kJ mol⁻¹. nih.gov

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for determining the spatial proximity of protons and thus, the preferred conformation. For instance, NOE correlations between the L-alanine α-proton and specific protons on the piperazine ring would help define the orientation of the L-alanyl substituent relative to the piperazine ring. Similarly, correlations between the N-methyl group and other piperazine protons would confirm its orientation. The analysis of spin-spin coupling constants (J-couplings) provides information about dihedral angles, further refining the conformational model. nih.gov The combination of these NMR methods allows for a detailed description of the dominant solution-state conformers and the dynamics of their interconversion. copernicus.org

Table 1: Expected NMR Parameters for Conformational Analysis

NMR Experiment Information Gained Expected Observations for this compound
¹H NMR (Variable Temp.) Amide bond rotation barrier, Piperazine ring inversion barrier Coalescence of distinct sets of signals for amide rotamers and ring conformers. nih.gov
¹H-¹H COSY Scalar coupling network Correlation between adjacent protons, confirming the connectivity of the L-alanine and piperazine moieties.
¹H-¹H NOESY/ROESY Through-space proton proximities Determination of the relative orientation of the L-alanyl group and the N-methyl group with respect to the piperazine ring.
¹H-¹³C HSQC/HMBC C-H one-bond and long-range correlations Unambiguous assignment of all proton and carbon signals.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and hydrogen bonding within this compound. The spectra are characterized by bands corresponding to the vibrations of the amide group, the piperazine ring, the L-alanine side chain, and the N-H and C-H bonds. researchgate.netresearchgate.net

The amide group gives rise to several characteristic bands. The Amide I band (primarily C=O stretching) is expected in the 1630-1680 cm⁻¹ region. Its position is sensitive to hydrogen bonding; in the solid state, extensive hydrogen bonding involving the carbonyl oxygen would shift this band to lower frequencies. The Amide II band (a mix of N-H in-plane bending and C-N stretching) typically appears between 1510-1570 cm⁻¹. The Amide A band, corresponding to N-H stretching, is found at higher frequencies (3200-3300 cm⁻¹) and is also a strong indicator of hydrogen bonding. nih.gov

The piperazine ring will exhibit a series of C-H and C-N stretching and bending vibrations. The presence of the methyl group will introduce characteristic C-H stretching and bending modes. The L-alanine moiety will contribute with vibrations from its methyl group and C-C and C-N bonds. In the solid state as a 2HCl salt, the protonated amine of the L-alanine and the protonated piperazine nitrogens will show broad N-H⁺ stretching bands, often overlapping with C-H stretching vibrations. These bands are crucial for confirming the protonation state. tandfonline.com The analysis of these vibrational modes, often aided by theoretical calculations using Density Functional Theory (DFT), allows for a comprehensive understanding of the molecular structure and the extensive network of hydrogen bonds expected in the solid state. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group Assignment
Amide A 3200 - 3300 N-H stretch (amide)
N-H⁺ Stretch 2400 - 3000 N-H⁺ stretch (protonated amines)
C-H Stretch 2800 - 3000 Aliphatic C-H (piperazine, alanine (B10760859), N-methyl)
Amide I 1630 - 1680 C=O stretch (amide)
Amide II 1510 - 1570 N-H bend, C-N stretch (amide)
CH₂/CH₃ Bending 1350 - 1470 Scissoring and bending modes

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for confirming the absolute configuration of the chiral center in the L-alanine moiety and for probing its local conformational environment. Since this compound is a chiral molecule, it will exhibit a characteristic CD spectrum.

The CD spectrum is particularly sensitive to the secondary structure of peptides. researchgate.net In this case, the n → π* electronic transition of the amide carbonyl group, typically occurring around 210-230 nm, and the π → π* transition below 200 nm are expected to be the main sources of the CD signal. The sign and magnitude of the Cotton effects associated with these transitions are directly related to the dihedral angles (φ, ψ) that define the conformation of the L-alanine residue. nih.gov

While the molecule is too small to form stable secondary structures like α-helices or β-sheets, the CD spectrum will reflect the ensemble of its solution-state conformations. researchgate.net Changes in the CD spectrum upon varying solvent polarity or temperature can provide insights into the conformational dynamics of the L-alanine portion of the molecule. researchgate.net Furthermore, comparing the experimental spectrum with theoretical spectra calculated for different possible conformers can help in identifying the most populated conformations in solution. nih.gov Vibrational Circular Dichroism (VCD) could also be employed to study the chirality in relation to its vibrational modes, offering a more detailed picture of the solution-state structure. mdpi.com

X-ray Crystallography of this compound and Analogues for Solid-State Conformation

X-ray crystallography provides the definitive, atomic-resolution structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures, such as other piperazine amides and dipeptides, allows for a detailed prediction of its solid-state conformation. capes.gov.brnih.gov

The crystal structure of this compound would be expected to be dominated by an extensive network of hydrogen bonds. The protonated nitrogens of the piperazine ring and the L-alanine's amino group, along with the amide N-H group, will act as hydrogen bond donors. The amide carbonyl oxygen and the chloride counter-ions will serve as the primary hydrogen bond acceptors. These interactions would link the molecules into complex three-dimensional supramolecular architectures. rsc.org

In the solid state, the piperazine ring is expected to adopt a chair conformation. researchgate.net The L-alanyl and N-methyl substituents would likely occupy equatorial positions to minimize steric hindrance. The analysis of crystal packing would reveal how these molecules arrange themselves to maximize hydrogen bonding and van der Waals interactions, leading to an efficiently packed structure. Hirshfeld surface analysis could be employed to visualize and quantify the various intermolecular contacts, providing percentages for H···Cl, H···O, and H···H interactions, which are expected to be the most significant. tandfonline.com

The "2HCl" designation indicates that the compound exists as a dihydrochloride (B599025) salt. In the crystalline state, it is highly probable that both nitrogen atoms of the piperazine ring are protonated, as is the primary amino group of the L-alanine moiety. However, given that one piperazine nitrogen is part of an amide linkage, its basicity is significantly reduced. Therefore, a more likely scenario is the protonation of the tertiary amine nitrogen (N4) of the piperazine ring and the primary amino group of the L-alanine. The second HCl would likely be involved in a strong hydrogen bond with the N1 nitrogen and other acceptors. X-ray diffraction would definitively locate the positions of the protons (or deuterons, in a neutron diffraction experiment) and the chloride ions, confirming the protonation states. nih.gov

The amide group can theoretically exist in tautomeric forms (amide and imidic acid), but in the solid state of peptides and related compounds, the amide form is overwhelmingly favored. nih.gov The precise bond lengths within the amide group (C-N and C=O) from an X-ray structure would confirm the absence of the imidic acid tautomer. For instance, the C-N bond will be shorter than a typical single bond, and the C=O bond will be slightly longer than a typical double bond, consistent with resonance delocalization in the amide group. capes.gov.br

Gas-Phase Structural Elucidation Techniques (e.g., Ion Mobility-Mass Spectrometry)

The gas-phase structural analysis of molecules like this compound can be effectively performed using sophisticated techniques such as ion mobility-mass spectrometry (IM-MS). nih.gov This powerful analytical method separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. nih.gov For a molecule with the complexity of this compound, which possesses multiple rotatable bonds and a flexible piperazine ring, IM-MS can provide crucial insights into its three-dimensional structure in the absence of solvent molecules.

IM-MS is particularly adept at separating conformers, isomers, and even different electronic states of a molecule. nih.gov The technique measures the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. This drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its size and shape. Therefore, different conformations of the 4-Methyl-1-(L-alanyl)-piperazine ion, which would have distinct shapes, would also exhibit different drift times, allowing for their separation and characterization.

The data obtained from IM-MS experiments, such as the collision cross-section, can be compared with theoretical values calculated for computationally modeled structures. This comparison allows for the validation of theoretical models and provides a more detailed picture of the molecule's gas-phase structure.

Conformational Landscape and Dynamics of the Piperazine Ring and L-Alanine Side Chain

The conformational flexibility of this compound is primarily determined by the piperazine ring and the rotatable bonds of the L-alanine side chain. Understanding this conformational landscape is crucial for comprehending its physicochemical properties.

Preferred Conformations in Solution and Solid State

Piperazine Ring: In the absence of significant steric strain or specific crystal packing forces, the piperazine ring is known to predominantly adopt a chair conformation, which is thermodynamically more stable than the boat or twist-boat conformations. nih.govnih.gov This preference is due to the minimization of torsional and steric strain. In the solid state, X-ray diffraction studies of various piperazine derivatives have consistently shown the piperazine ring in a chair conformation. nih.gov In solution, while a dynamic equilibrium between different conformers exists, the chair form is still expected to be the most populated. For N,N'-disubstituted piperazines, the substituents can be either in axial or equatorial positions, leading to different isomers.

L-Alanine Side Chain and Amide Bond: The linkage between the L-alanine and the piperazine ring is an amide bond. Due to the partial double bond character of the C-N bond in the amide group, rotation around this bond is restricted, leading to the existence of cis and trans isomers. nih.gov The trans conformation is generally more stable and thus more prevalent. The orientation of the L-alanine side chain (the methyl group) will also be influenced by steric interactions with the piperazine ring and its substituents.

While specific experimental data for this compound is not available, a summary of expected conformational preferences based on studies of similar molecules is presented in the table below.

FeaturePreferred Conformation in Solid StatePredominant Conformation in Solution
Piperazine Ring ChairChair
Amide Bond (Alanyl-Piperazine) transtrans
4-Methyl Group on Piperazine Equatorial (to minimize steric hindrance)Equatorial
L-Alanine Side Chain Dependent on crystal packing forcesRotational freedom, with preferences to minimize steric clashes

This table is illustrative and based on general principles of conformational analysis for piperazine and amino acid derivatives, as specific experimental data for this compound was not found in the searched literature.

Rotational Barriers and Ring Inversion Dynamics

Piperazine Ring Inversion: The piperazine ring can undergo a process of ring inversion, where one chair conformation flips into another. This process involves passing through higher-energy transition states, such as the half-chair and boat conformations. The energy barrier for this inversion is a key parameter that describes the ring's flexibility. For N,N'-dimethylpiperazine, the ring inversion barrier has been determined to be around 55.7 kJ/mol. nih.gov The presence of the bulkier L-alanyl group in this compound is expected to influence this barrier.

Amide Bond Rotation: As mentioned, the rotation around the amide bond is restricted. The energy barrier for this rotation in simple amides is typically in the range of 60-100 kJ/mol. This relatively high barrier means that the interconversion between cis and trans isomers is slow on the NMR timescale at room temperature, which can sometimes lead to the observation of distinct sets of signals for the two isomers. nih.gov

L-Alanine Side Chain Rotation: The rotation around the Cα-Cβ bond of the alanine side chain is generally much faster with a lower energy barrier compared to the amide bond rotation and ring inversion.

The following table provides estimated energy barriers for the key dynamic processes in this compound, based on values reported for similar structural motifs.

Dynamic ProcessEstimated Rotational/Inversion Barrier (kJ/mol)
Piperazine Ring Inversion ~50-60
Amide Bond (Alanyl-Piperazine) Rotation ~60-100
L-Alanine Side Chain (Cα-Cβ) Rotation < 20

This table provides estimated values based on data for related compounds as specific experimental or computational data for this compound was not available in the searched literature. nih.gov

Theoretical and Computational Studies on 4 Methyl 1 L Alanyl Piperazine 2hcl

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Electrostatic Potential Surfaces)

The electronic structure is fundamental to a molecule's reactivity. Density Functional Theory (DFT) is a common method used to calculate descriptors that predict how a molecule will interact with other species.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining electronic transitions and reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For the general class of piperazine (B1678402) derivatives, these values are calculated to understand their interaction potential. mdpi.comnih.gov

Electrostatic Potential (ESP) Surfaces: ESP maps visualize the charge distribution on a molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For a molecule like 4-Methyl-1-(L-alanyl)-piperazine 2HCl, the ESP surface would likely show negative potential around the carbonyl oxygen of the alanine (B10760859) group and positive potential near the protonated nitrogen atoms of the piperazine ring and the amine group.

A hypothetical data table for such descriptors, based on typical values for similar compounds, is presented below.

DescriptorHypothetical ValueSignificance
HOMO Energy -6.5 eVElectron-donating capability
LUMO Energy -1.2 eVElectron-accepting capability
HOMO-LUMO Gap 5.3 eVChemical stability, reactivity
Dipole Moment 3.5 DPolarity of the molecule
Electronegativity (χ) 3.85 eVPower to attract electrons
Hardness (η) 2.65 eVResistance to change in electron distribution

Note: This table is illustrative and not based on published data for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would reveal its conformational flexibility, particularly the rotation around single bonds and the puckering of the piperazine ring. ijpsdronline.com This is crucial for understanding how the molecule might adapt its shape to interact with its environment. The simulation tracks the trajectory of each atom, providing insights into stable conformations and the energy barriers between them.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Spectroscopic Property Prediction

DFT calculations are used to find the most stable three-dimensional structure of a molecule (geometry optimization) by minimizing its energy. researchgate.netdntb.gov.ua Once the optimized geometry is found, the same theoretical level can be used to predict spectroscopic properties.

Vibrational Spectroscopy (IR/Raman): DFT can calculate the vibrational frequencies corresponding to the stretching and bending of bonds. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which is invaluable for interpreting experimental NMR spectra and confirming the compound's identity. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applied to Chemical Reactivity and Material Properties (non-biological)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and a specific property. mdpi.comsemanticscholar.org While often used for biological activity, QSAR can also be applied to non-biological properties like solubility, melting point, or reactivity. For a class of piperazine derivatives, a QSAR model could be built using calculated molecular descriptors (e.g., molecular weight, surface area, polarizability) to predict a material property without needing to synthesize and test each compound. researchgate.netresearchgate.net

Molecular Docking and Ligand-Interaction Modeling with Conceptual or Non-Biological Targets

Molecular docking predicts the preferred orientation of one molecule when bound to another. nih.govnih.gov While commonly used in drug design to dock ligands into protein active sites, the principle can be extended to non-biological systems. nih.govresearchgate.net For instance, this compound could be docked onto the surface of a conceptual material or a synthetic polymer to predict binding affinity and interaction modes. This can be useful in materials science for designing functionalized surfaces or new composite materials. tandfonline.com

Solvent Effects on Molecular Properties and Reactivity using Computational Solvation Models

The properties and reactivity of a molecule can change significantly in different solvents. Computational solvation models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on the molecule's electronic structure and geometry. For this compound, which is a salt, modeling its behavior in a polar solvent like water would be essential to understand its charge distribution, solubility, and stability in solution.

Chemical Reactivity, Derivatization, and Functionalization of 4 Methyl 1 L Alanyl Piperazine 2hcl

Nucleophilic and Electrophilic Sites on the Piperazine (B1678402) and Alanine (B10760859) Moieties

The molecule possesses several key reactive sites that determine its chemical behavior.

Nucleophilic Sites: The primary nucleophiles are the nitrogen atoms.

Piperazine N-4 Nitrogen: The nitrogen atom bearing the methyl group is a tertiary amine. In its deprotonated (free base) form, it is a significant nucleophilic center, capable of participating in a range of reactions. mdpi.com The presence of the methyl group makes this nitrogen a small, relatively unhindered site for various interactions. mdpi.com

Alanine α-Amine Nitrogen: The primary amino group of the L-alanine moiety is another potent nucleophilic site. This group is crucial for reactions such as peptide bond formation. khanacademy.orgmasterorganicchemistry.com

Piperazine N-1 Nitrogen: The nitrogen atom connecting the piperazine ring to the alanyl group is part of an amide linkage. Due to resonance delocalization of its lone pair of electrons into the adjacent carbonyl group, this nitrogen is substantially less nucleophilic and generally does not participate in the reactions typical of amines. khanacademy.org

Electrophilic Site:

Alanine Carbonyl Carbon: The carbon atom of the carbonyl group in the amide linkage is an electrophilic center. It is susceptible to attack by strong nucleophiles, although amide bonds are generally stable and require harsh conditions or enzymatic action to cleave. khanacademy.org

The interplay between these sites allows for selective modification and functionalization of the molecule.

Modifications of the Piperazine Nitrogen Atoms

The primary site for modification on the piperazine ring is the tertiary amine at the N-4 position.

The N-4 tertiary amine can be targeted for both alkylation and acylation, provided it is in its free base form.

N-Alkylation: This reaction involves the treatment of the piperazine derivative with an alkylating agent, such as an alkyl halide. nih.gov For instance, reactions with various alkyl and benzyl (B1604629) halides in the presence of a base like potassium carbonate can introduce a new substituent at the N-4 position, though this is more relevant for a secondary amine. nih.gov For the tertiary N-4 amine in the title compound, alkylation leads to the formation of a quaternary ammonium (B1175870) salt. Mono-alkylation of piperazine itself often yields mixtures of mono- and di-alkylated products, highlighting the need for controlled reaction conditions. google.com

N-Acylation: The introduction of an acyl group can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction is fundamental in synthesizing various derivatives. While the amide nitrogen at N-1 is unreactive, the primary amine of the alanine moiety is readily acylated. nih.gov Selective mono-acylation of piperazine can be challenging but has been achieved using methods like ionic immobilization on a solid support. colab.ws

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperazine Scaffolds

Reaction Type Reagent Examples Product Type Reference
N-Alkylation Alkyl halides (e.g., benzyl bromide), Reductive Amination N-Alkyl piperazines nih.govnih.gov
N-Acylation Acyl chlorides, Carboxylic acids with coupling agents N-Acyl piperazines colab.ws
N-Sulfonylation Sulfonyl chlorides (e.g., Tf₂O) N-Sulfonyl piperazines nih.gov

Quaternization occurs when the tertiary amine at the N-4 position reacts with an alkylating agent, such as an alkyl halide (e.g., ethyl bromide), to form a quaternary ammonium salt. nih.gov This process converts the tertiary amine into a permanently charged quaternary ammonium center. Studies on related N-alkyl-N'-methyl piperazines have shown that quaternization often occurs selectively at the nitrogen bearing the less sterically hindering group. nih.gov In the case of 4-Methyl-1-(L-alanyl)-piperazine, the N-4 nitrogen is the only non-amide amine on the piperazine ring and is thus the exclusive site for this reaction. The formation of such salts can significantly alter the physical properties of the parent molecule. acs.orgacs.org

Reactions Involving the Alanine Carboxyl and Amine Groups

The L-alanine portion of the molecule provides a primary amine group that is a key handle for further derivatization. It is critical to note that the carboxyl group of the original L-alanine amino acid is engaged in an amide bond with the piperazine ring and is therefore not available for direct reactions like esterification.

The primary amine of the alanine residue is a nucleophile that can react with the activated carboxyl group of another amino acid to form a new peptide bond. khanacademy.org This reaction is the foundation of peptide synthesis and allows for the elongation of the peptide chain from the N-terminus of the alanine moiety. masterorganicchemistry.com

The process typically requires a coupling reagent to activate the carboxylic acid of the incoming amino acid, transforming it into a more reactive species like an active ester. mdpi.com Common coupling reagents include carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU). thieme-connect.de This allows for the stepwise and controlled assembly of a larger peptide sequence onto the 4-Methyl-1-(L-alanyl)-piperazine scaffold. thieme-connect.de The reaction is a nucleophilic acyl substitution where the alanine's amino group attacks the activated carbonyl carbon. khanacademy.org

Table 2: Key Steps in Peptide Bond Formation

Step Description Common Reagents Reference
Carboxyl Activation The carboxylic acid group of the incoming amino acid is converted into a reactive intermediate. DCC, EDC, HBTU, HOSu mdpi.comthieme-connect.de
Nucleophilic Attack The primary amine of the alanine moiety attacks the activated carbonyl carbon. N/A (Substrate is the amine) khanacademy.org
Peptide Bond Formation A new amide (peptide) bond is formed, linking the two amino acid residues. N/A masterorganicchemistry.com

As previously stated, the carboxyl group of the L-alanine component is part of a stable amide linkage within the 4-Methyl-1-(L-alanyl)-piperazine structure. Consequently, it cannot undergo direct esterification or further amidation reactions.

However, the primary amino group of the alanine residue can readily undergo acylation, which is a form of amidation. This reaction can be performed with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, to introduce a wide range of acyl groups. nih.gov This modification is a powerful tool for creating diverse libraries of compounds based on the core scaffold. For example, alaninamide derivatives have been synthesized via acylation reactions of the primary amine. nih.gov Similarly, syntheses of arylamide derivatives often involve the formation of an amide bond by reacting a primary amine with a carboxylic acid. nih.gov

N-Terminal Functionalization of the L-Alanine Moiety

The primary amino group of the L-alanine residue in 4-Methyl-1-(L-alanyl)-piperazine 2HCl is a key site for chemical modification. This N-terminus can undergo a variety of functionalization reactions, allowing for the covalent attachment of diverse molecular entities. One of the most efficient and selective methods for N-terminal modification is reductive alkylation using aldehyde derivatives. nih.govresearchgate.net

Research has demonstrated that the pKₐ difference between the α-amino group of an N-terminal residue (around 8.0) and the ε-amino group of lysine (B10760008) (around 10.0) can be exploited to achieve high selectivity. nih.gov By controlling the reaction pH, aldehydes can react selectively with the N-terminal amine. Studies on unprotected peptides have shown that reactions with various aldehydes at a controlled pH of 6.1 result in excellent N-terminal selectivity (>99:1) and high conversion rates for 19 of the 20 natural amino acids. researchgate.net

This method allows for the introduction of bioorthogonal groups, such as those containing alkynes or azides, which can be used for subsequent modifications like fluorophore or biotin (B1667282) labeling through click chemistry. nih.gov For instance, insulin (B600854) has been successfully modified at its N-terminus with an ethynyl (B1212043) group, which was then coupled with an azide-functionalized fluorophore. researchgate.net While these studies were not performed on 4-Methyl-1-(L-alanyl)-piperazine specifically, the chemical principles are directly applicable to its L-alanine N-terminus.

Table 1: N-Terminal Functionalization via Reductive Amination This table summarizes the scope of various aldehydes used for selective N-terminal modification of peptides, a reaction applicable to the L-alanine moiety of the target compound. researchgate.net

Aldehyde ReactantFunctional Group IntroducedTypical Conversion Rate
BenzaldehydeBenzyl>95%
4-Formylbenzoic acidCarboxybenzyl>95%
4-(Trifluoromethyl)benzaldehydeTrifluoromethylbenzyl>95%
4-HydroxybenzaldehydeHydroxybenzyl>95%
4-EthynylbenzaldehydeEthynylbenzyl>95%
4-AzidobenzaldehydeAzidobenzyl>95%

Cyclization and Ring-Opening Reactions of the Piperazine Ring

The piperazine ring is a robust heterocyclic scaffold, and its synthesis and modification often involve cyclization and, less commonly, ring-opening reactions. The synthesis of piperazine derivatives typically relies on ring-construction strategies rather than the modification of a pre-existing piperazine. researchgate.net

Various cyclization methods have been developed to produce substituted piperazines:

Reductive Cyclization: A general approach involves the double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield piperazines. mdpi.com

Palladium-Catalyzed Cyclization: Modular synthesis of highly substituted piperazines can be achieved by coupling a propargyl unit with diamine components using a palladium catalyst, offering high regio- and stereochemical control. organic-chemistry.org

Manganese(III) Acetate (B1210297) Mediated Radical Cyclization: Novel piperazines containing dihydrofuran moieties have been synthesized from unsaturated acyl piperazine compounds and 1,3-dicarbonyls through radical cyclization mediated by Mn(OAc)₃. nih.gov

From Amino Acids: Chiral piperazinones, which are precursors to chiral piperazines, can be synthesized from amino acids and 1,2-diamines, although this often requires multiple steps. researchgate.net A highly diastereoselective intramolecular hydroamination has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines, starting from cyclic sulfamidates derived from amino acids. organic-chemistry.org

Ring-opening reactions are less common but can be employed in specific contexts, such as the ring-opening of N-activated aziridines by anilines, followed by a cyclization step to form the piperazine ring. acs.org Another strategy involves ring-opening reactions in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, though this is limited by the starting material's structure. mdpi.com

Supramolecular Assembly and Host-Guest Interactions

The piperazine moiety is an effective building block for creating ordered supramolecular structures through host-guest interactions. The nitrogen atoms in the piperazine ring can act as Lewis bases, coordinating with various Lewis acids to form crystalline aggregates. nih.gov

A notable example involves the functionalization of the fullerene C₇₀ with piperazine. The resulting piperazine-C₇₀ adducts readily combine with different Lewis acids to form highly structured, crystalline supramolecular assemblies. nih.gov

Interaction with Dirhodium Tetra(trifluoroacetate): When the piperazine-C₇₀ mono-adduct reacts with Rh₂(O₂CCF₃)₄, it forms a polymeric structure, {Rh₂(O₂CCF₃)₄[N(CH₂CH₂)₂N]C₇₀}n. In this assembly, the piperazine acts as a linker, forming a sinusoidal strand of alternating fullerene adducts and rhodium complexes connected through Rh-N bonds. nih.gov

Interaction with Silver Nitrate (B79036): Reaction with AgNO₃ produces black crystals of {(Ag(NO₃))₄([N(CH₂CH₂)₂N]C₇₀)₄}n. This assembly features parallel, linear chains of alternating piperazine-C₇₀ molecules and silver ions. Four of these chains group together to form a structure resembling a columnar micelle, with the ionic silver nitrate core shielded by the non-polar C₇₀ cages. nih.gov

Interaction with Iodine: The piperazine adduct also reacts with I₂ to form ordered crystals. Halogen bonding between the tertiary amine of the piperazine and I₂ helps to produce complex supramolecular structures from materials that are otherwise difficult to crystallize. nih.gov

These examples demonstrate the capacity of the piperazine ring, like the one in this compound, to direct the formation of complex, ordered materials through predictable non-covalent interactions.

Role as a Synthetic Intermediate for Complex Molecular Architectures

Piperazine and its derivatives are recognized as crucial intermediates in the synthesis of a wide range of complex molecules, particularly pharmaceutically active compounds. google.com The piperazine scaffold is one of the most frequently utilized N-heterocycles in FDA-approved drugs, making it a "privileged scaffold" in drug discovery. nih.gov

This compound is a bifunctional building block that offers several advantages for constructing complex architectures:

Chirality: The presence of the L-alanine moiety introduces a chiral center, which is critical for developing stereospecific drugs.

Orthogonal Reactivity: The molecule possesses two distinct reactive sites: the primary amine of the alanine and the tertiary amine within the piperazine ring. The N-H group of the alanine can be readily functionalized using standard peptide coupling or reductive amination techniques, while the N-methylated piperazine nitrogen offers a site for coordination or quaternization.

Structural Significance: The substitution pattern on the piperazine ring is a key determinant of biological activity. For example, in a series of histamine (B1213489) H₃ and sigma-1 receptor antagonists, the simple replacement of a piperidine (B6355638) ring with a piperazine ring drastically altered the binding affinity, demonstrating the piperazine's critical role in molecular recognition. nih.gov

Derivatives like 1-methyl-3-phenylpiperazine (B26559) serve as key starting materials for antidepressants such as mirtazepine. google.com The challenge in piperazine chemistry often lies in the direct and selective functionalization of the ring's C-H bonds. nih.gov Therefore, using a pre-functionalized intermediate like this compound provides a strategic advantage, embedding chirality and specific substitution patterns early in a synthetic sequence, facilitating the efficient assembly of complex target molecules.

Advanced Analytical Methodologies for 4 Methyl 1 L Alanyl Piperazine 2hcl Quantification and Characterization

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatography is the cornerstone of analytical chemistry for separating components within a mixture. For a polar, chiral compound like 4-Methyl-1-(L-alanyl)-piperazine 2HCl, various chromatographic techniques are employed to assess its purity and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Chemical Mixtures

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds and quantifying them in complex matrices. nih.govptfarm.plresearchgate.net A validated reversed-phase HPLC (RP-HPLC) method is typically developed for routine quality control. nih.gov In this approach, the compound is separated on a non-polar stationary phase, such as an octadecyl (C18) column, using a polar mobile phase. nih.govptfarm.pl

For this compound, the mobile phase would likely consist of a mixture of acetonitrile and water, with an acidic modifier like formic acid or trifluoroacetic acid. The acid serves to protonate the amine functional groups, ensuring good peak shape and consistent retention. Detection is commonly performed using an ultraviolet (UV) detector, as the amide bond within the molecule exhibits UV absorbance. nih.gov This method effectively separates the main compound from synthesis-related impurities and degradation products.

Table 1: Representative HPLC Purity Analysis Data This interactive table provides hypothetical data from an HPLC analysis to illustrate a typical purity assessment.

Peak IDRetention Time (min)Peak Area% AreaIdentification
12.1515,8900.35Impurity A (e.g., L-alanine)
23.504,500,12099.504-Methyl-1-(L-alanyl)-piperazine
34.889,0300.15Impurity B (e.g., 1-Methylpiperazine)

Chiral Chromatography for Enantiomeric Excess Determination

Given the presence of a chiral center originating from the L-alanine component, it is crucial to confirm the enantiomeric purity of this compound. Chiral chromatography is specifically designed for the separation of enantiomers. bohrium.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Common CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose) or cyclodextrins. bohrium.com The development of a chiral separation method allows for the accurate determination of the enantiomeric excess (ee), ensuring that the compound consists predominantly of the desired L-enantiomer and quantifying any presence of the corresponding D-enantiomer. Capillary electrophoresis (CE) using a chiral selector, such as a cyclodextrin, also presents a viable alternative for the chiral resolution of piperazine (B1678402) derivatives. bohrium.comastm.org

Table 2: Example of Chiral Separation Results This interactive table shows hypothetical results for the chiral analysis, demonstrating the separation of the desired enantiomer from its counterpart.

EnantiomerRetention Time (min)Peak Area% Area
D-alanyl Isomer10.21,1250.05
L-alanyl Isomer12.52,248,87599.95

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net this compound, being a hydrochloride salt, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. However, GC can be employed following a chemical derivatization step. nih.govsemanticscholar.org

Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable derivative. For this compound, functional groups like the secondary amine and the carboxylic acid (if hydrolyzed) could be targeted. Common derivatization techniques include silylation or acylation. Once derivatized, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to detect volatile impurities or related substances that may not be observable by HPLC. researchgate.netauburn.edu

Hydrophilic Interaction Chromatography (HILIC) for Polar Analytes

Hydrophilic Interaction Chromatography (HILIC) is an increasingly popular separation mode for highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. thermofisher.comnih.govchromatographyonline.com Since this compound is a salt and highly polar, HILIC is an excellent alternative or complementary technique to RP-HPLC. nih.gov

In HILIC, a polar stationary phase (such as bare silica, amide, or zwitterionic phases) is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. thermofisher.commdpi.commerckmillipore.com This combination facilitates the retention of polar analytes. HILIC can provide different selectivity compared to RP-HPLC, potentially resolving impurities that co-elute in a reversed-phase system.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of chemical compounds. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule. When coupled with a chromatographic system (e.g., LC-MS), it allows for the identification of individual components within a mixture. nih.govnih.gov For a polar compound like this compound, electrospray ionization (ESI) is the preferred ionization technique.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). core.ac.uknih.gov This level of accuracy allows for the unambiguous determination of the elemental formula of the parent ion, serving as definitive proof of the compound's identity. nih.govpreprints.org

Furthermore, HRMS is instrumental in structural elucidation through fragmentation analysis (MS/MS or MSⁿ). In this process, the parent ion is isolated and fragmented, and the accurate masses of the resulting fragment ions are measured. This fragmentation pattern provides a "fingerprint" of the molecule, allowing for the confirmation of its specific chemical structure by identifying characteristic losses, such as the cleavage of the alanine (B10760859) side chain or the opening of the piperazine ring. nih.gov

Table 3: HRMS Data for Molecular Formula Confirmation This interactive table illustrates how HRMS data is used to confirm the elemental composition of the target compound.

ParameterValue
Molecular FormulaC₉H₁₉N₃O
Calculated Exact Mass [M+H]⁺186.15999
Measured Exact Mass [M+H]⁺186.16012
Mass Accuracy (ppm)0.7

Table 4: Predicted MS/MS Fragmentation Pattern This interactive table outlines the expected major fragment ions that would be observed in an MS/MS experiment, confirming the compound's structure.

Fragment Ion m/zProposed Structure / Neutral Loss
114.0917[M+H - C₃H₅NO]⁺ (Loss of alanyl group)
100.1022[C₅H₁₂N₂]⁺ (Protonated 1-methylpiperazine)
86.0968[M+H - C₄H₇N₂O]⁺ (Loss of methylpiperazinyl-carbonyl)
72.0811[C₄H₁₀N]⁺ (Fragment of piperazine ring)

Based on the conducted searches, there is no specific scientific literature available detailing the advanced analytical methodologies for the quantification and characterization of the compound “this compound”. The search results did not yield any studies that have developed or validated methods using Tandem Mass Spectrometry (MS/MS) for its structural confirmation and fragmentation pathway elucidation, or Liquid Chromatography-Mass Spectrometry (LC-MS) for its analysis.

Therefore, it is not possible to provide the requested article content for the specified subsections (6.2.2 and 6.2.3) with thorough, informative, and scientifically accurate data, as there are no detailed research findings, data tables, or established fragmentation pathways for this specific compound in the public domain or scientific databases accessible through the searches.

Information was found for structurally similar but distinct compounds, such as other piperazine derivatives or compounds containing an L-alanyl moiety. However, presenting this information would be scientifically inaccurate and would violate the strict instructions to focus solely on “this compound”. Analytical behaviors, such as mass spectrometric fragmentation and chromatographic retention, are highly specific to the exact chemical structure of a compound. Extrapolating data from different molecules would lead to speculative and unverified information.

Consequently, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be completed.

Role of 4 Methyl 1 L Alanyl Piperazine 2hcl in Advanced Materials Science and Catalysis

Incorporation into Polymer Backbones and Copolymers

The integration of chiral units into polymer chains is a powerful strategy for creating materials with unique optical, recognition, and catalytic properties. Piperazine (B1678402) and its derivatives are well-known building blocks in polymer chemistry, often used to synthesize polyamides and other polymers through condensation reactions. The structure of 4-Methyl-1-(L-alanyl)-piperazine 2HCl is particularly well-suited for this purpose.

The secondary amine within the piperazine ring, once deprotected, can react with difunctional monomers (e.g., diacyl chlorides or diisocyanates) to form a polymer backbone. The key feature is the L-alanyl side group, which would introduce stereogenic centers at regular intervals along the polymer chain. This would result in a chiral polymer whose macroscopic properties, such as its ability to interact with polarized light or to selectively bind other chiral molecules, are dictated by the molecular-level chirality.

Key Research Findings and Potential:

Chiral Recognition: Polymers containing chiral cavities can be used for enantioselective separation in chromatography or as sensors for chiral molecules. The L-alanine group provides a specific stereochemical environment that can be exploited for such applications.

Biomimetic Materials: The presence of amino acid residues can impart biocompatibility and biodegradability to the polymer. Furthermore, the amide bond within the L-alanyl moiety can participate in hydrogen bonding, potentially leading to the formation of ordered secondary structures, such as helices or sheets, mimicking biological macromolecules like proteins.

Feature of this compoundImplication for Polymer SciencePotential Application
L-Alanine Moiety Introduces chirality into the polymer backbone.Chiral stationary phases for HPLC, enantioselective membranes.
Piperazine Ring Acts as a robust, cyclic building block for the polymer chain.Creation of thermally stable and chemically resistant polymers.
Amide Linkage Provides sites for hydrogen bonding.Development of self-assembling polymers with ordered secondary structures.

Use as a Ligand in Coordination Chemistry and Metal Complexes

Piperazine-based molecules are versatile ligands in coordination chemistry due to the presence of two nitrogen donor atoms, which can coordinate to a single metal center or bridge between two metal ions. researchgate.netbiointerfaceresearch.com The structure of this compound offers multiple potential coordination sites: the two nitrogens of the piperazine ring and the carbonyl oxygen and amino group of the alanyl fragment. This multi-dentate and chiral nature makes it an exceptional ligand for creating complex and functional metal-organic assemblies. Depending on the metal ion and reaction conditions, it can act as a bidentate, tridentate, or bridging ligand, leading to a diverse range of metal complexes with varying geometries and properties. nih.gov

Chiral Ligand Design for Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern organic synthesis. The efficiency of such a process relies heavily on the design of the chiral ligand. nih.govutexas.edu A well-designed ligand creates a chiral environment around the metal center, forcing the reactants to approach in a specific orientation and thereby controlling the stereochemical outcome of the reaction. researchgate.netscispace.com

This compound is a prime candidate for a chiral ligand. The L-alanine provides the essential stereochemical information, which is held in proximity to the potential metal-binding sites of the piperazine ring and the amide group. By coordinating to a transition metal (such as Palladium, Rhodium, or Copper), it can form a chiral catalyst capable of inducing high enantioselectivity in a variety of organic transformations.

Potential Applications in Asymmetric Catalysis:

Asymmetric Hydrogenation: Rhodium or Ruthenium complexes could catalyze the hydrogenation of prochiral olefins or ketones.

Asymmetric Allylic Alkylation: Palladium complexes are widely used for this reaction, and the P,N or N,N,O-coordination environment offered by this ligand could provide excellent stereocontrol. scispace.com

Asymmetric Aldol (B89426) Reactions: Lewis acidic metal complexes (e.g., with Ti or Zn) could be used to control the stereoselective formation of carbon-carbon bonds.

Metal-Organic Framework (MOF) and Coordination Polymer Building Block Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.govnih.gov The properties of these materials are directly related to the geometry of the metal and the structure of the organic linker. nih.gov Using chiral linkers is a key strategy for synthesizing chiral MOFs, which are highly sought after for applications in enantioselective separations, sensing, and catalysis.

The piperazine ring in this compound can act as a linker between metal centers, while its ability to adopt different conformations (e.g., chair and boat) can lead to diverse and complex network topologies. researchgate.net The crucial aspect is that the inherent chirality of the L-alanine unit would be transferred to the entire framework, creating a chiral porous material.

Application AreaRole of this compoundPotential Advantage
Enantioselective Separation Chiral linker for MOFs.Creates chiral pores that can selectively adsorb one enantiomer over another.
Asymmetric Catalysis Forms the backbone of a heterogeneous chiral catalyst.Combines the high selectivity of homogeneous catalysts with the recyclability of heterogeneous systems.
Chiral Sensing Chiral framework for a sensor device.The framework's interaction with chiral analytes could produce a detectable signal (e.g., fluorescence change).

Application as a Chiral Auxiliary in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.orgresearchgate.net This is a powerful and reliable method for controlling stereochemistry in synthesis.

The L-alanyl portion of this compound makes it a suitable candidate for use as a chiral auxiliary. The synthesis would involve attaching the substrate to the N-terminus of the alanine (B10760859) moiety. The steric bulk and fixed conformation of the resulting amide would then control the facial selectivity of a subsequent reaction (e.g., alkylation or an aldol reaction) on the substrate. The piperazine group could be beneficial during workup and purification, potentially influencing the solubility and crystallinity of the intermediates. After the desired transformation, the auxiliary can be cleaved from the product, typically through hydrolysis of the amide bond.

Development of Supramolecular Gels and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Low molecular weight gelators are molecules that can self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent, resulting in a gel.

This compound possesses all the necessary features to act as a low molecular weight gelator.

Hydrogen Bonding: The amide group (–CONH–) is an excellent hydrogen bond donor and acceptor, which can drive the initial one-dimensional self-assembly into fibers.

Chirality: The chiral center in the L-alanine unit is known to induce a twist in the self-assembled fibers, leading to the formation of helical ribbons or nanofibers. This hierarchical transfer of chirality from the molecular to the macroscopic scale is a hallmark of chiral self-assembly.

Piperazine Group: The piperazine ring adds steric bulk and can influence the packing of the molecules through van der Waals interactions, contributing to the stability of the assembled network.

The self-assembly of this molecule could lead to the formation of chiral gels, which have applications in templated synthesis, controlled release, and as media for chiroptical sensing. The process can be influenced by external stimuli such as pH, temperature, or the presence of specific ions, making these potential "smart" materials. The use of related piperazine compounds in self-assembly for molecular imprinting highlights the utility of this scaffold in creating organized systems. mdpi.com

Future Directions and Emerging Research Avenues for 4 Methyl 1 L Alanyl Piperazine 2hcl

Exploration of Novel and Sustainable Synthetic Strategies

The synthesis of piperazine (B1678402) derivatives has historically involved multi-step processes that can be inefficient and environmentally taxing. researchgate.net Future research will likely focus on developing more sustainable and efficient synthetic routes for 4-Methyl-1-(L-alanyl)-piperazine 2HCl. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like piperazine. researchgate.net

Emerging strategies that could be adapted for this specific compound include:

Photoredox Catalysis : Visible-light photoredox catalysis offers a mild and green alternative to traditional methods for forming C-N and C-C bonds, which could be used to construct or modify the piperazine-alanine linkage. nsf.govorganic-chemistry.org This approach can enable direct C-H functionalization, reducing the need for pre-functionalized starting materials. nsf.gov

Multicomponent Reactions (MCRs) : Designing a one-pot reaction where the piperazine, alanine (B10760859), and methylating agent precursors react simultaneously would significantly improve atom economy and reduce waste. researchgate.net

Flow Chemistry : Transitioning the synthesis from batch to continuous flow processing can enhance safety, scalability, and efficiency, particularly when handling potentially hazardous reagents or intermediates. nsf.gov

Use of Green Solvents : Replacing conventional volatile organic compounds with water or other environmentally benign solvents would substantially decrease the environmental footprint of the synthesis. researchgate.net

Design and Synthesis of Advanced Derivatives with Tailored Chemical Reactivity

The this compound scaffold is a versatile platform for creating a library of advanced derivatives. researchgate.netgyanvihar.org The piperazine ring is considered a "privileged structure" in medicinal chemistry because modifications to its structure can fine-tune a molecule's properties. nih.govrsc.org By strategically modifying different parts of the molecule, derivatives with tailored chemical reactivity, solubility, and conformational properties can be synthesized. nih.govresearchgate.net

Future synthetic efforts could target:

N-4 Position of Piperazine : Replacing the methyl group with various alkyl, aryl, or functionalized chains could modulate the compound's basicity and steric profile. mdpi.comnih.gov

Alanine Moiety : The L-alanine can be substituted with other natural or unnatural amino acids to introduce different side chains, altering polarity and introducing new reactive handles.

Piperazine Ring Backbone : C-H functionalization can be used to introduce substituents directly onto the carbon atoms of the piperazine ring, a strategy that has recently gained traction for creating novel molecular architectures. mdpi.com

Table 1: Potential Advanced Derivatives and Their Targeted Properties

Modification Site Example Derivative Group Targeted Property/Application Rationale
N-4 Position Long-chain alkyl groups Increased lipophilicity, altered solubility To enhance membrane permeability or interaction with hydrophobic systems. mdpi.com
Benzyl (B1604629) or substituted aryl groups Modified electronic properties, potential for π-stacking To create derivatives for materials science or as ligands for metal complexes. ojp.gov
Alanine Moiety Substitution with other amino acids (e.g., Glycine, Phenylalanine) Varied steric bulk and polarity To systematically study structure-activity relationships or create peptide-like structures. nih.gov
Piperazine Ring C-H Arylation or Vinylation Introduction of conjugated systems To develop derivatives for optical or electronic applications. nsf.gov
Acylation of N-1 (Alanine Nitrogen) Creation of amide-based linkers To attach the scaffold to polymers or other macromolecules for hybrid materials. nih.gov

Integration into Hybrid Material Systems for Specialized Applications

The functional groups within this compound make it an excellent building block for integration into larger, functional systems. The piperazine scaffold is already utilized in the creation of polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org

Polymer Conjugation : The primary amine of the alanine residue or the tertiary amines of the piperazine ring can act as initiation or branching points for polymerization. Piperazine-containing polymers have been investigated for antimicrobial applications and as materials for CO2 capture. researchgate.netnih.gov The resulting polymers would possess the chirality of the L-alanine, potentially leading to materials with stereoselective properties.

Nanoparticle Functionalization : The molecule can be tethered to the surface of nanoparticles to create specialized delivery systems. For instance, piperazine-based compounds have been rationally designed and attached to protein nanocages to facilitate the delivery of siRNA into cancer cells. nih.gov The positive charge of the protonated piperazine can facilitate electrostatic interactions with negatively charged cargo. nih.gov

Metal-Organic Frameworks (MOFs) : The nitrogen atoms of the piperazine ring are excellent coordinating sites for metal ions, making the compound a candidate as an organic linker in the synthesis of novel MOFs. rsc.org These materials could have applications in catalysis or gas separation.

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding and accelerating experimental research. nih.gov For this compound and its prospective derivatives, computational modeling can offer significant insights.

Density Functional Theory (DFT) : DFT studies can be employed to calculate molecular geometries, HOMO-LUMO energy gaps, and dipole moments. itu.edu.trekb.eg This information helps in understanding the molecule's electronic structure and predicting its reactivity. itu.edu.tr

Molecular Docking : For applications involving biological targets or host-guest chemistry, molecular docking simulations can predict the binding modes and affinities of the compound and its derivatives. nih.govnih.gov This is crucial for the rational design of new functional molecules.

pKₐ Prediction : Software can predict the acid-dissociation constants (pKₐ) of the amine groups. nih.gov This is vital for understanding the protonation state of the molecule at a given pH, which affects its solubility, charge, and interaction with biological systems or in material formulations. nih.gov

Table 2: Computational Methods and Their Predictive Applications

Computational Method Predicted Property Relevance to Research
Density Functional Theory (DFT) Electronic structure, reactivity indices, vibrational frequencies Guides synthesis by identifying the most reactive sites and helps in the interpretation of spectroscopic data (e.g., IR, NMR). itu.edu.tritu.edu.tr
Molecular Dynamics (MD) Conformational analysis, solvent interactions Reveals the molecule's dynamic behavior and preferred shapes, which influence its ability to interact with other molecules. nih.gov
pKₐ Calculation Protonation states at different pH values Predicts solubility and charge, which are critical for formulation, delivery system design, and bioavailability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with chemical or biological activity Accelerates the discovery of lead compounds by modeling how structural changes affect a desired property. nih.gov

Interdisciplinary Research with Chemical Engineering and Material Science

The potential applications of this compound extend beyond pure chemistry, inviting collaboration with chemical engineers and material scientists.

Chemical Engineering : Piperazine and its derivatives are used in industrial processes like post-combustion CO2 capture, where the amine groups reversibly react with acid gases. slideshare.net Research could explore the efficacy and stability of this compound in such systems. Its unique structure might offer advantages in terms of absorption kinetics or resistance to degradation.

Material Science : In material science, piperazine derivatives are known to act as permeation enhancers that can modulate epithelial structures. acs.org The specific structure of this compound could be investigated for developing novel biomaterials or transepithelial delivery systems. acs.org Furthermore, its integration into polymers could yield new materials with tailored mechanical and thermal properties. nih.gov The development of analytical methods, such as GC-MS for detecting piperazine derivatives in various matrices, is also a key area of interdisciplinary work with forensic and analytical science. figshare.com

Unexplored Chemical Reactivities and Transformations of the Piperazine-Alanine Scaffold

The piperazine-alanine scaffold possesses a unique combination of functional groups that may exhibit unexplored chemical reactivities.

Asymmetric Transformations : The chiral L-alanine moiety can be used as an internal directing group to control the stereochemical outcome of reactions on the piperazine ring. This could lead to highly enantioselective syntheses of complex substituted piperazines, which are valuable in pharmaceutical research. nih.gov

Ring Transformations : Research into the stability and potential ring-opening or ring-expansion reactions of the piperazine core under specific conditions could lead to novel heterocyclic systems. The synthesis of piperazinones from amino acid precursors is a known route that could be explored in reverse or for further transformation. researchgate.net

Novel C-H Functionalization : While C-H functionalization of N-Boc protected piperazines is an emerging field, applying these methods to the more complex and unprotected 4-Methyl-1-(L-alanyl)-piperazine scaffold presents a significant challenge and opportunity. mdpi.com Success in this area would provide direct access to a wide array of novel derivatives without the need for multi-step protection and deprotection sequences.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Methyl-1-(L-alanyl)-piperazine 2HCl to achieve high purity and yield?

  • Methodological Answer :

  • Reaction Design : Use acylation or alkylation reactions to attach the L-alanyl group to the piperazine ring. For example, employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate peptide bond formation between the carboxyl group of L-alanine and the piperazine amine .
  • Purification : Utilize column chromatography (silica gel, eluting with methanol:dichloromethane gradients) or recrystallization in ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of L-alanine derivative to piperazine) and reaction time (typically 12–24 hours under nitrogen). Control temperature (25–40°C) to minimize side reactions .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the piperazine ring protons (δ 2.5–3.5 ppm) and L-alanyl methyl group (δ 1.2–1.4 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode verifies the molecular ion ([M+H]+^+) and isotopic pattern. Compare with theoretical m/z values (e.g., C9_9H19_{19}N3_3O2_2·2HCl: calc. 266.12) .
  • HPLC-PDA : Assess purity (>98%) using a reversed-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 210–254 nm .

Q. What initial pharmacological screening approaches are recommended for this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Receptor Binding : Screen for H1-antihistaminic activity (histamine-induced guinea pig ileum contraction) or serotonin receptor affinity (5-HT1A_{1A}/5-HT2A_{2A} radioligand displacement assays) based on piperazine derivatives’ known targets .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or carbonic anhydrase inhibition using Ellman’s method or fluorometric assays .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC50_{50} values (dose range: 1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

  • Methodological Answer :

  • Substituent Variation : Replace the L-alanyl group with other amino acids (e.g., glycine, phenylalanine) or modify the piperazine methyl group to ethyl/benzyl. Assess changes in solubility (logP via shake-flask method) and receptor binding .
  • Bioisosteric Replacement : Substitute the piperazine ring with morpholine or thiomorpholine to alter pharmacokinetic properties. Evaluate metabolic stability in liver microsomes .
  • Activity Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like histamine receptors. Validate with mutagenesis studies (e.g., His450Ala in H1 receptor) .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 PBS, 25°C) with lyophilized batches. Compare results across labs using shared reference standards .
  • Advanced Analytics : Employ dynamic light scattering (DLS) to detect aggregation or differential scanning calorimetry (DSC) to study thermal stability. Use 19F^{19}F-NMR (if fluorinated analogs exist) to probe degradation .
  • Computational Modeling : Predict solubility parameters (Hansen solubility parameters) via COSMO-RS or MD simulations to identify optimal solvents .

Q. What strategies are effective for evaluating the metabolic stability and toxicity profile of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., N-dealkylation, oxidation) .
  • Toxicity Profiling :
  • Genotoxicity : Conduct Ames test (TA98/TA100 strains) and micronucleus assay in CHO cells.
  • Cardiotoxicity : Assess hERG channel inhibition using patch-clamp electrophysiology .
  • In Vivo PK/PD : Administer to Sprague-Dawley rats (IV/PO routes). Calculate AUC, t1/2_{1/2}, and bioavailability. Correlate plasma levels with efficacy in disease models (e.g., allergic asthma) .

Q. How can computational tools enhance the design of derivatives targeting specific biological pathways?

  • Methodological Answer :

  • Virtual Screening : Use Schrödinger Suite or MOE to dock derivatives into homology models of GPCRs (e.g., H1 receptor). Prioritize compounds with favorable binding energies (ΔG < -8 kcal/mol) .
  • ADMET Prediction : Apply QSAR models (e.g., ADMET Predictor) to forecast BBB permeability, CYP450 inhibition, and plasma protein binding .
  • MD Simulations : Simulate ligand-receptor complexes (GROMACS) to study binding kinetics and residence time. Identify critical hydrogen bonds (e.g., between alanyl carboxyl and Lys191 residue) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.